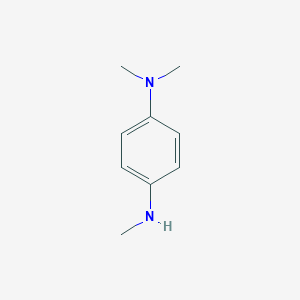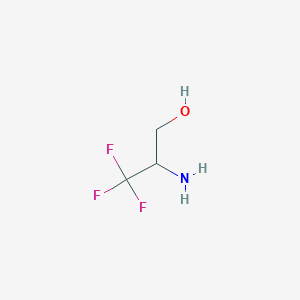
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine” is a chemical compound with the molecular formula C17H15NO3S . It is a complex organic compound that has potential applications in various fields .
Synthesis Analysis
The synthesis of substituted pyridines, such as the compound , can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of complex pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact details of its structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and the types of bonds and functional groups it contains . More specific properties like melting point, boiling point, etc., are not mentioned in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential to combat microbial infections. The sulfonamide group present in the compound is known for its strong antimicrobial actions. Research suggests that derivatives of this compound could be effective against a range of bacterial strains, including resistant ones like MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Anti-inflammatory Properties
The anti-inflammatory potential of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine derivatives has been explored, particularly their COX inhibitory activities. These compounds have shown promise in reducing inflammation with selectivity towards COX-2, which could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Anticancer Research
Indole-sulfonamide, a core structure related to this compound, exhibits anticancer properties. The ability to undergo substitution at the C-3 position makes it a suitable pharmacophore for drug design, potentially leading to novel anticancer agents .
Antidiabetic Applications
Compounds with an indole ring, similar to the one present in 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine , have been reported to possess antidiabetic properties. This opens up avenues for the development of new therapeutic agents for diabetes management .
Antitubercular Effects
The indole moiety is also associated with antitubercular activity. Given the rising concern over tuberculosis and drug-resistant strains, this compound could be a starting point for creating more effective treatments .
Antioxidant Capabilities
The antioxidant properties of indole derivatives are well-documented. By extension, 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine could contribute to the development of antioxidants, which play a crucial role in protecting cells from oxidative stress .
Antiviral Potential
Research into indole-sulfonamide derivatives has indicated potential antiviral activities. This suggests that 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine could be instrumental in the synthesis of compounds with antiviral properties .
Neuroprotective Effects
The sulfonamide-based indole analogs have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This compound’s derivatives might be explored for their potential in safeguarding neuronal health .
Mécanisme D'action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Propriétés
IUPAC Name |
2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFDOQQTRIBLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
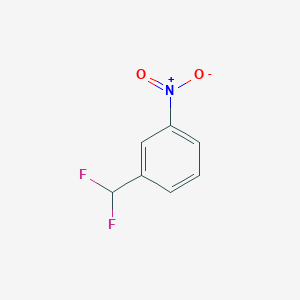


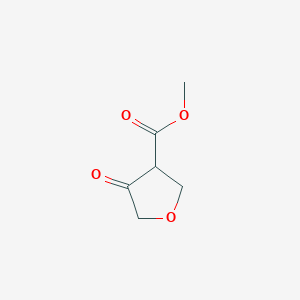


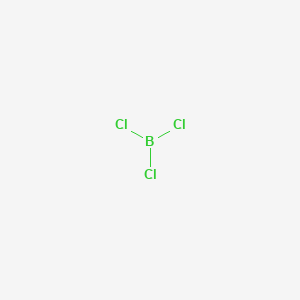
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)

